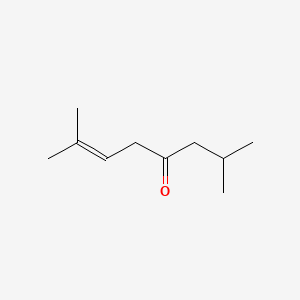
2,7-Dimethyloct-6-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyloct-6-en-4-one is an organic compound with the molecular formula C10H18O It is a ketone with a unique structure that includes a double bond and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyloct-6-en-4-one can be achieved through several methods. One common approach involves the use of isobutyl methyl ketone as a starting material. The key step in this synthesis is an extension of the Carroll reaction, which allows for the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyloct-6-en-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,7-Dimethyloct-6-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyloct-6-en-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethyloct-7-en-4-one:
2,7-Dimethyloct-5-en-4-one: This compound has a double bond at a different position compared to 2,7-Dimethyloct-6-en-4-one
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
66471-49-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,7-dimethyloct-6-en-4-one |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(11)7-9(3)4/h5,9H,6-7H2,1-4H3 |
Clé InChI |
FLWSXFDNJHUPRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















